1,1,2,2-Tetramethoxyethane

Description

Contextualization within Glyoxal (B1671930) Acetal (B89532) Chemistry

1,1,2,2-Tetramethoxyethane is chemically the full acetal of glyoxal, formed through the acetalization of glyoxal with methanol (B129727). lookchem.com Glyoxal (OCHCHO) is the smallest dialdehyde (B1249045) and serves as a fundamental building block in organic synthesis. wikipedia.org However, pure glyoxal is often handled as a 40% aqueous solution and can form various hydrates and oligomers, which can complicate its direct use in some reactions. wikipedia.org

The conversion of glyoxal into its acetals, such as this compound, provides a more stable and manageable form of the glyoxal synthon. These acetals are crucial intermediates in organic synthesis. google.com The formation of this compound is typically achieved by reacting an aqueous solution of glyoxal with an excess of methanol in the presence of an acid catalyst. google.comgoogle.com The reaction equilibrium can be shifted towards the diacetal product by controlling the concentration of water and methanol. google.com

Within this chemical family, glyoxal dimethyl acetal (2,2-dimethoxyacetaldehyde) represents the monoacetal of glyoxal. chembk.comchemicalbook.com It contains one reactive aldehyde group and a more stable acetal group, making it a useful intermediate for sequential chemical modifications. chembk.com In contrast, this compound has both aldehyde functionalities protected as dimethyl acetals, making it an effective glyoxal equivalent for reactions where the staged reactivity of the monoacetal is not required. Its reactivity is often harnessed in condensation and cyclization reactions to build more complex molecular architectures. lookchem.com

Historical Development of Research on Methoxy-Substituted Ethanes

The scientific investigation of this compound is situated within the broader history of research into methoxy-substituted alkanes. Early studies in physical organic chemistry focused on understanding how substituents, such as the methoxy (B1213986) group (-OCH3), influence the reactivity and properties of organic molecules. Research into the effect of methoxy substitution on the reactivity of radical cations of arylalkenes and alkanes, for example, provided fundamental insights into reaction mechanisms like nucleophilic addition and carbon-carbon bond cleavage. cdnsciencepub.com

A critical concept that emerged from carbohydrate chemistry in the mid-20th century is the "anomeric effect," which describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to favor an axial orientation. rsc.org This stereoelectronic effect, involving hyperconjugation, is fundamental to understanding the conformational stability and reactivity of acetals, including acyclic systems like this compound. rsc.org The principles derived from these foundational studies help explain the compound's structural preferences and chemical behavior.

More contemporary research has shifted towards applied uses, particularly in electrochemistry. Studies on the anodic oxidation of methoxy-substituted ethanes have explored their potential in electrosynthesis. google.com For instance, the electrochemical C-C bond cleavage of this compound has been investigated as a route to produce trimethyl orthoformate. google.com This evolution of research from fundamental reactivity principles to advanced applications in areas like energy storage and electrosynthesis highlights the enduring scientific interest in the properties and transformations of methoxy-substituted ethanes. nih.govgoogle.com

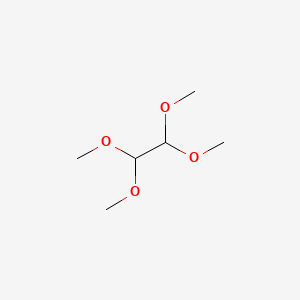

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2,2-tetramethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXUXKRSTIMKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339194 | |

| Record name | 1,1,2,2-Tetramethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2517-44-4 | |

| Record name | 1,1,2,2-Tetramethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetramethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetramethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Engineering

Downstream Processing and Purification Techniques

Following the synthesis of 1,1,2,2-tetramethoxyethane, downstream processing is critical for isolating the compound from the reaction mixture and achieving the desired purity. The crude product typically exists in an aqueous composition alongside unreacted starting materials, intermediates, and by-products. Purification methodologies are centered on the physical and chemical differences between the target compound and these impurities.

Distillative Separation from Aqueous Compositions

The primary method for purifying this compound from the crude aqueous reaction mixture is distillation. google.com The process is complicated by the presence of methanol (B129727), water, and the intermediate, glyoxal (B1671930) dimethyl acetal (B89532), which must be efficiently separated. google.comgoogle.com

Processes have been developed for the distillative work-up of aqueous compositions containing this compound. One such process involves using a dividing wall column to separate the mixture into low-boiling, medium-boiling, and high-boiling fractions. google.com This advanced distillation setup allows for a more efficient separation with lower capital and energy costs compared to a conventional sequence of distillation columns. google.com The feed, a complex aqueous composition, is introduced into the middle region of the inlet part of the column. google.com

In some processes, the diacetal is first isolated as an aqueous homoazeotrope. google.com An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. wikipedia.org This azeotropic mixture can then be subjected to further separation steps, such as azeotropic distillation with an entrainer, to yield the anhydrous compound. google.com The purification of the glyoxal diacetal co-produced during the reaction can be achieved through a multi-step distillation process that includes the initial removal of excess alcohol, followed by the distillation of a water-containing azeotrope of the diacetal. google.com

The typical composition of the crude aqueous mixture subjected to distillation can vary but often contains a significant amount of excess alcohol used in the synthesis. google.com

Table 1: Example Composition of Crude Aqueous Feed for Distillation

This interactive table shows a typical composition of the raw product stream before distillative purification, as described in patent literature.

| Component | Weight Percentage (%) |

| This compound | 12 - 16% |

| Glyoxal dimethyl acetal | 2 - 8% |

| Methanol | 60 - 80% |

| Water | 5 - 12% |

| Data sourced from patent information describing a process for the distillative work-up of the specified aqueous composition. google.com |

Impurity Profiling and By-product Minimization

A thorough understanding of the impurity profile is essential for developing effective purification strategies and optimizing the synthesis to minimize the formation of undesired substances. The primary by-product in the synthesis of this compound is the monoacetal, glyoxal dimethyl acetal. google.comgoogle.com

Other impurities can arise from side reactions or the inherent nature of the starting materials. These can include unreacted glyoxal, residual methanol, and water. google.com Further by-products from the acetalization reaction may consist of ethylene (B1197577) glycol, acetaldehyde, cyclic acetals, and oligomers of glyoxal or its monoacetal, dimethoxyethanal (DME). google.com

Table 2: Impurity Profile for this compound Synthesis

This interactive table details the common impurities and by-products encountered during the production of this compound.

| Impurity/By-product | Chemical Formula | Origin |

| Glyoxal dimethyl acetal | C₄H₈O₃ | Incomplete reaction intermediate google.comgoogle.com |

| Methanol | CH₄O | Excess reactant google.comgoogle.com |

| Water | H₂O | Present in reactant (aqueous glyoxal) and formed during reaction google.comgoogle.com |

| Glyoxal | C₂H₂O₂ | Unreacted starting material google.com |

| Ethylene glycol | C₂H₆O₂ | Side-reaction product google.com |

| Acetaldehyde | C₂H₄O | Side-reaction product google.com |

| Cyclic Acetals | Varies | Side-reaction product google.com |

| Oligomers of Glyoxal/DME | Varies | Side-reaction product google.com |

Minimizing the formation of these by-products is a key aspect of process engineering for the synthesis of this compound. Several strategies are employed:

Control of Reactant Stoichiometry: The synthesis is typically conducted with a large excess of methanol. google.com Using a high molar ratio of methanol to glyoxal (e.g., at least 15:1) helps to drive the reaction equilibrium towards the formation of the diacetal (this compound) over the monoacetal. google.com

Dehydration of Reactants: The use of 40 to 75% by weight aqueous glyoxal is common. google.com However, better yields in the acetalization can be achieved if the aqueous glyoxal is first dehydrated to a higher concentration (e.g., 60 to 75 wt.% glyoxal). google.com This reduces the initial amount of water in the reaction mixture, shifting the equilibrium to favor product formation. google.com

Reaction Conditions: In large-scale industrial production, continuous-flow reactors are often used. vulcanchem.com These systems, combined with optimized temperature and catalyst concentration, allow for precise control over the reaction, enhancing yield and minimizing side reactions.

By implementing these process controls, the concentration of the desired this compound can be maximized in the crude reaction product, which simplifies the subsequent downstream purification steps. google.com

Chemical Reactivity and Transformation Pathways

Hydrolysis Mechanisms of 1,1,2,2-Tetramethoxyethane

The hydrolysis of this compound, which results in the cleavage of its acetal (B89532) linkages to yield glyoxal (B1671930) and methanol (B129727), is a cornerstone of its reactivity profile. This process is highly dependent on the reaction conditions, particularly the presence of an acid catalyst.

The hydrolysis of acetals is a well-established acid-catalyzed process. fiveable.me The reaction proceeds via protonation of one of the methoxy (B1213986) oxygen atoms, followed by the elimination of a methanol molecule to form a resonance-stabilized carbocation. Subsequent nucleophilic attack by water and deprotonation yields a hemiacetal, which can then undergo further acid-catalyzed hydrolysis to release the second methanol molecule and form the corresponding aldehyde, in this case, glyoxal.

The rate of this reaction follows first-order kinetics with respect to the acetal and is directly proportional to the concentration of the acid catalyst. doubtnut.com The rate-determining step is typically the formation of the carbocation intermediate. lookchem.com While specific kinetic data for this compound is not extensively documented in readily available literature, the general mechanism for acid-catalyzed acetal hydrolysis provides a robust framework for understanding its kinetic behavior. The rate constant (k) for such reactions can be generally described by the following equation, where V₀, Vₜ, and V∞ represent the volume of a standard base required to neutralize the acid present at the beginning, at time t, and at the completion of the reaction, respectively:

k = (2.303/t) * log((V∞ - V₀)/(V∞ - Vₜ)) doubtnut.com

Studies on the hydrolysis of related ketene (B1206846) acetals, which can be synthesized from 1,1,1,2-tetramethoxyethane, indicate that the process is subject to general acid catalysis. lookchem.com This implies that not only the hydronium ion but also other acidic species present in the solution can catalyze the hydrolysis. lookchem.com

The hydrolytic stability of this compound is significantly influenced by environmental factors, most notably pH and temperature.

pH: The rate of hydrolysis is highly pH-dependent. vulcanchem.com In acidic conditions, the hydrolysis is accelerated due to the catalytic action of protons. fiveable.me Conversely, in neutral or basic media, acetals are generally stable, and the rate of hydrolysis is negligible. The increased acidity of the medium enhances the rate of the initial protonation step, thereby driving the reaction forward. capes.gov.br This pH-dependent stability is a critical consideration in its application, for instance, in the formulation of resins where controlled release of glyoxal is desired. epdf.pub

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. fiveable.me Higher temperatures provide the necessary activation energy for the reaction to proceed at a faster pace. The stability of this compound is therefore inversely related to the temperature in an acidic aqueous environment.

The following table summarizes the expected influence of environmental conditions on the hydrolytic stability of this compound:

| Condition | Effect on Hydrolytic Stability | Rationale |

| Low pH (Acidic) | Decreased stability, faster hydrolysis | Catalytic action of H+ ions protonates the acetal oxygen, facilitating the cleavage of the C-O bond. fiveable.me |

| Neutral pH | High stability, very slow hydrolysis | Lack of sufficient acid catalyst to initiate the hydrolysis mechanism. |

| High pH (Basic) | High stability, very slow hydrolysis | Acetals are generally resistant to base-catalyzed hydrolysis. |

| Increased Temperature | Decreased stability, faster hydrolysis | Provides higher kinetic energy to overcome the activation energy barrier of the reaction. fiveable.me |

| Decreased Temperature | Increased stability, slower hydrolysis | Reduces the kinetic energy of the molecules, thus slowing down the reaction rate. |

Oxidation Reactions of Acetal Functional Groups

The acetal functional groups in this compound can undergo oxidation to yield various products, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can oxidize the acetal, leading to the formation of corresponding carboxylic acids or aldehydes. The oxidation of alcohols, which are the products of acetal hydrolysis, is a well-studied reaction and can be achieved using various chromium(VI) reagents. researchgate.net

Substitution Reactions and Functional Group Interconversion

The methoxy groups in this compound can be substituted by other functional groups through nucleophilic substitution reactions. This allows for the interconversion of the acetal functional group into other chemical entities. These reactions typically proceed under acidic conditions where the formation of a carbocation intermediate is facilitated. This intermediate can then be attacked by a variety of nucleophiles. labster.commasterorganicchemistry.com For example, reaction with a different alcohol would lead to a transacetalization reaction, forming a new acetal. The reactivity of the substrate in these substitution reactions is influenced by the stability of the carbocation intermediate and the nature of the leaving group. labster.com

Radical-Mediated Processes Involving this compound and its Derivatives

While less common than ionic reactions, radical-mediated processes involving acetals can occur. The initiation of such reactions often requires energy input, such as UV light or the presence of a radical initiator. tutoring-blog.co.uk For instance, derivatives of this compound, such as 1,2-diphenyl-1,1,2,2-tetramethoxyethane, have been noted in the context of photoinitiators, suggesting their potential involvement in radical polymerization processes. rsc.org The radical difunctionalization of ethylene (B1197577) has been studied for the synthesis of 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) derivatives, and in such studies, 1,1,2,2-tetrachloroethane (B165197) has been used as an internal standard, highlighting the relevance of the ethane (B1197151) backbone in radical chemistry. chemrxiv.org

Comparative Reactivity Studies with Analogues

The reactivity of this compound can be better understood by comparing it with its analogues, such as its ethoxy counterpart, 1,1,2,2-tetraethoxyethane (B1606246) (TEG). The methoxy derivative (TMG) has a lower boiling point compared to the ethoxy derivative (TEG), which can influence reaction conditions. The stability of acetals is also influenced by the nature of the alkoxy group, with increased branching in the alkoxy group sometimes leading to increased intrinsic reactivity. researchgate.net

In the context of glyoxal acetals, competitive hemiacetalization studies have shown that vicinal diols are significantly more reactive than isolated alcohols in the initial reaction with glyoxal. researchgate.net This suggests that the formation of cyclic acetals from glyoxal and diols is a favored process.

The following table provides a comparative overview of this compound and a key analogue:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point | Key Reactivity Feature |

| This compound | C₆H₁₄O₄ | 150.17 | ~78–79°C at 50 Torr | Subject to acid-catalyzed hydrolysis to yield glyoxal and methanol. |

| 1,1,2,2-Tetraethoxyethane | C₁₀H₂₂O₄ | 206.28 | >150°C (estimated) | Undergoes similar hydrolysis and oxidation reactions to its methoxy counterpart. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, offering insights into the connectivity and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of 1,1,2,2-tetramethoxyethane displays distinct signals that correspond to the different types of protons within the molecule. The methoxy (B1213986) (–OCH₃) protons typically appear as a singlet, while the ethane (B1197151) (–CH) protons also produce a singlet at a different chemical shift. The integration of these signals provides a ratio of the number of protons of each type, confirming the molecular structure.

Carbon-13 (¹³C) NMR: In the ¹³C NMR spectrum, separate signals are observed for the methoxy carbons and the ethane backbone carbons. The chemical shifts of these signals are characteristic of their electronic environments, providing further evidence for the assigned structure.

| ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| 3.39 | s |

| 4.45 | s |

| ¹³C NMR Data |

| Chemical Shift (ppm) |

| 56.4 |

| 102.7 |

Two-Dimensional NMR Techniques (COSY, HMBC, HMQC, NOESY, ROESY)

Two-dimensional (2D) NMR techniques provide more in-depth information about the connectivity and spatial relationships between atoms, which is crucial for confirming the structure of complex molecules. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between protons on adjacent carbons if any were present.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate the signals of protons with directly attached heteronuclei, such as carbon-13. arxiv.org This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum based on the known proton assignments. arxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu It helps to piece together the carbon skeleton and the placement of functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are unique in that they show correlations between atoms that are close in space, regardless of whether they are connected by bonds. libretexts.orgcolumbia.eduresearchgate.net This is particularly useful for determining stereochemistry and conformation in more complex molecules. libretexts.org For a relatively simple and flexible molecule like this compound, these experiments can provide information about preferred conformations.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break apart into smaller, charged fragments. chemguide.co.uk

The fragmentation of this compound is influenced by the presence of the methoxy groups. Common fragmentation pathways for ethers involve the cleavage of the C-O bond or the C-C bond adjacent to the oxygen atom. libretexts.org The resulting fragment ions provide a characteristic fingerprint that aids in the identification of the compound.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. researchgate.net This level of precision is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, with a molecular formula of C₆H₁₄O₄, HRMS can confirm this composition with a high degree of confidence. uni.lu

| Predicted Collision Cross Section (CCS) values (Ų) per adduct | ||

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 151.09648 | 130.9 |

| [M+Na]⁺ | 173.07842 | 137.6 |

| [M-H]⁻ | 149.08192 | 131.3 |

| [M+NH₄]⁺ | 168.12302 | 152.2 |

| [M+K]⁺ | 189.05236 | 140.3 |

| [M+H-H₂O]⁺ | 133.08646 | 126.1 |

| [M+HCOO]⁻ | 195.08740 | 153.7 |

| [M+CH₃COO]⁻ | 209.10305 | 176.9 |

| [M+Na-2H]⁻ | 171.06387 | 135.6 |

| [M]⁺ | 150.08865 | 136.8 |

| [M]⁻ | 150.08975 | 136.8 |

m/z: mass to charge ratio of the adduct uni.lu

Chromatographic Methodologies for Purity and Composition Determination

Chromatographic techniques are essential for separating components of a mixture and determining the purity of a substance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govmdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. nih.govchromatographyonline.com

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound. nih.gov This technique is highly effective for verifying the purity of this compound and for identifying any potential impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for the separation, quantification, and purity assessment of non-volatile compounds like this compound. While detailed, dedicated HPLC methods for this specific compound are not extensively documented in publicly available literature, standard reverse-phase (RP) methods can be readily applied.

In typical applications, an RP-HPLC method would be employed to analyze this compound. sielc.com Such a method would likely utilize a C18 stationary phase with a mobile phase consisting of a gradient or isocratic mixture of acetonitrile (B52724) and water. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid would be used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com

UPLC, which utilizes columns with smaller particle sizes (typically under 3 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. sielc.com This makes it particularly suitable for high-throughput screening or for separating this compound from closely related impurities or degradation products. HPLC is also instrumental in analyzing the precursors to this compound, such as α-dicarbonyl compounds, which can be analyzed after derivatization to make them detectable. researchgate.net

Table 1: Representative HPLC/UPLC Parameters for Acetal (B89532) Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reverse-Phase C18, 3-5 µm (HPLC) or <3 µm (UPLC) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water mixture | Elutes the analyte from the column. sielc.com |

| Detector | Refractive Index (RI), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) | Universal detection (RI, CAD) or mass-based identification (MS). chromatographyonline.com |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); 0.2 - 0.7 mL/min (UPLC) | Controls retention time and separation efficiency. |

| Temperature | 30 - 40 °C | Ensures reproducible retention times. chromatographyonline.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the vibrations of its C-H and C-O bonds. Since the molecule is a saturated acetal, the spectrum is relatively simple and dominated by strong C-O stretching vibrations and various C-H stretching and bending modes. The absence of peaks corresponding to hydroxyl (-OH) or carbonyl (C=O) groups would confirm the compound's identity and purity. hscprep.com.au Based on analogous structures, the key absorption bands are predictable.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

|---|---|---|---|

| 2980–2850 | C-H Stretch (Alkyl) | Medium-Strong | Corresponds to the stretching of C-H bonds in the methoxy and ethane groups. |

| 1465–1450 | CH₂ Bend (Scissoring) | Medium | Bending vibration of the central ethane backbone protons. |

| 1100–1050 | C-O Stretch (Acetal) | Strong | A characteristic and intense band for the acetal C-O-C linkage, which is a key feature of the molecule's spectrum. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. wikipedia.org This technique is primarily used to analyze molecules containing chromophores—structural features with π-electrons, such as conjugated double bonds or aromatic rings, that can undergo electronic transitions. shimadzu.comuobabylon.edu.iq

The molecular structure of this compound (C₆H₁₄O₄) is a saturated acetal, meaning it contains only sigma (σ) bonds and no conjugated systems or other traditional chromophores. uni.lulookchem.com Consequently, it does not exhibit significant absorption in the standard UV-Vis range (200–800 nm). wikipedia.org While this makes UV-Vis spectroscopy unsuitable for the direct quantification of this compound, it serves as a valuable qualitative tool to confirm the absence of unsaturated impurities, such as its precursor glyoxal (B1671930), which would otherwise show absorbance. libretexts.org

Integrated Spectroscopic Approaches for Complex System Analysis

For unambiguous structural elucidation and the analysis of this compound within complex systems, a single analytical technique is often insufficient. An integrated approach combining multiple spectroscopic methods is required to provide a comprehensive characterization. hscprep.com.au Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and IR spectroscopy are used in concert to confirm the molecular structure and purity.

A prime example of an integrated approach is the characterization of this compound (TMG) when used as a component in advanced electrolyte systems for sodium-ion batteries. db-thueringen.de In a study exploring glyoxylic-acetal-based electrolytes, researchers used a combination of methods to evaluate the system's performance. Thermogravimetric Analysis (TGA) was used to assess the thermal stability of the TMG-containing electrolyte, while conductivity and viscosity measurements characterized its electrochemical properties. db-thueringen.de Crucially, after battery cycling, post-mortem X-ray Photoelectron Spectroscopy (XPS) was employed to analyze the electrode-electrolyte interphases, revealing that the presence of the acetal resulted in thicker, more protective layers that inhibited electrode degradation. db-thueringen.de This demonstrates how integrating electrochemical, thermal, and spectroscopic methods provides a complete picture of the compound's function in a complex application.

Table 3: Summary of an Integrated Spectroscopic Approach for Structural Elucidation

| Technique | Information Provided | Expected Findings for this compound |

|---|---|---|

| ¹H NMR | Shows the chemical environment and connectivity of hydrogen atoms. | Signals corresponding to the methoxy protons (-OCH₃) and the ethane backbone protons (-CH). |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Distinct peaks for the methoxy carbons and the central ethane carbons. |

| IR Spectroscopy | Identifies the functional groups present in the molecule. hscprep.com.au | Strong C-O stretching bands and alkyl C-H stretching bands, confirming the acetal structure. |

| Mass Spectrometry (MS) | Determines the molecular mass and fragmentation pattern. hscprep.com.au | A molecular ion peak corresponding to the exact mass (150.0892 g/mol ) and characteristic fragment ions from the loss of methoxy groups. uni.lu |

Applications in Advanced Chemical Synthesis

Role as Reagent in Acetal (B89532) and Ketal Formation

1,1,2,2-Tetramethoxyethane, also known as glyoxal (B1671930) bis(dimethyl acetal), is fundamentally a diacetal of glyoxal. google.com It is synthesized through the acid-catalyzed acetalization of glyoxal with methanol (B129727). google.comlookchem.com This structure makes it a key reagent and intermediate in organic synthesis. google.com

In synthetic chemistry, the formation of acetals and ketals is a common strategy to protect carbonyl groups in aldehydes and ketones from reacting with nucleophiles or under basic conditions. lookchem.comyoutube.com this compound itself is the result of such a protection on the dialdehyde (B1249045) glyoxal. lookchem.com The general mechanism involves the protonation of a carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by an alcohol. libretexts.org This process, repeated for both carbonyls of glyoxal with methanol, yields this compound. google.comlookchem.com It serves as a stable source of the glyoxal unit, which can be deprotected when needed. lookchem.com

| Reagent/Product | Chemical Name | Role in Synthesis |

| Starting Material | Glyoxal | A dialdehyde whose carbonyl groups are protected. lookchem.com |

| Starting Material | Methanol | The alcohol used to form the acetal groups. lookchem.com |

| Product/Reagent | This compound | A stable diacetal used as an intermediate and protecting group. google.comlookchem.com |

Building Block for Complex Organic Molecules

Organic building blocks are functionalized molecules that act as the foundational components for constructing more complex molecular architectures. sigmaaldrich.com this compound functions as an important intermediate and building block in organic synthesis. google.comlookchem.com Its structure, featuring four methoxy (B1213986) groups on a two-carbon backbone, allows for its use as a precursor in the formation of other molecules, such as heterocycles. lookchem.com

The compound is utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals. lookchem.compharmaffiliates.com Pharmaceutical intermediates are compounds that form the building blocks for the final active pharmaceutical ingredient (API). ganeshremedies.com The development of methods to synthesize optically active tertiary alcohols, for example, is a key technology in producing certain pharmaceutical ingredients. sumitomo-chem.co.jp this compound's role as a stable, two-carbon building block makes it a useful precursor in multi-step syntheses common in the pharmaceutical industry. google.comlookchem.com It is classified among fine chemicals and pharmaceutical standards, indicating its utility in this field. pharmaffiliates.com

Asymmetric synthesis is critical for producing enantiomerically pure compounds, which is often a requirement for therapeutic drugs. sigmaaldrich.com This is frequently achieved by using chiral auxiliaries, which temporarily attach to a molecule to direct the stereochemical outcome of a reaction. sigmaaldrich.com While this compound is an achiral (symmetrical) molecule, it can serve as a precursor in pathways designed to generate chiral molecules. For instance, the core two-carbon unit derived from it can be incorporated into a larger molecule which is then subjected to asymmetric transformations. Its symmetrical nature provides a clean starting point for creating stereocenters through controlled reactions.

Utilization as a Specialized Solvent in Organic Reactions

One of the primary applications of this compound is as a specialized solvent in organic chemical synthesis. chembk.comchembk.com Its good solubility in other common organic solvents like ethers, alcohols, and esters enhances its utility. chembk.comchembk.com

In many chemical reactions, particularly those involving catalysis, ensuring the catalyst is properly dissolved is crucial for reaction efficiency. This compound is employed as a solvent specifically for the dissolution of catalysts. chembk.comchembk.com Creating a homogeneous catalyst ink or solution ensures that the catalyst is evenly dispersed throughout the reaction mixture, maximizing its surface area and activity. chembk.comchembk.comnih.gov

The compound is also used as a solvent for the generation of organic reaction intermediates. chembk.comchembk.com Reaction intermediates are transient, high-energy species that are formed during the conversion of reactants to products. wordpress.com The solvent environment can play a critical role in stabilizing these intermediates. The specific properties of this compound make it a suitable medium for conducting reactions where specific intermediates need to be formed and temporarily stabilized before proceeding to the next step in a synthetic sequence. chembk.comchembk.com

Electrochemical Energy Storage Applications

Glyoxal-Based Solvents in Lithium-Sulfur (Li-S) Battery Systems

Mitigation of Polysulfide Shuttle Effectmdpi.com

A primary obstacle in the commercialization of Li-S batteries is the "polysulfide shuttle effect". mdpi.comresearchgate.net This phenomenon occurs when soluble long-chain LiPS (Li₂Sₓ, 4 ≤ x ≤ 8) intermediates, formed at the cathode during discharge, migrate through the electrolyte to the lithium metal anode. nih.gov There, they are reduced to lower-order, insoluble sulfides (Li₂S₂/Li₂S), which can then diffuse back to the cathode and be re-oxidized. qianggroup.com This parasitic cycle leads to a continuous loss of active material, low coulombic efficiency, rapid capacity fading, and degradation of the lithium anode. nih.govnih.gov

One effective strategy to counter this is the use of electrolytes with reduced polysulfide solubility, often termed "sparingly polysulfide solvating" electrolytes (SPSE). mdpi.com 1,1,2,2-tetramethoxyethane (TMG) functions as such a solvent. mdpi.comfraunhofer.de By virtue of its chemical structure, TMG exhibits a lower solvating power for LiPS compared to conventional ether solvents like DME. mdpi.comnih.gov This reduced solubility physically limits the concentration of LiPS that can dissolve into and shuttle through the electrolyte, thereby suppressing the parasitic reactions at the anode. mdpi.com The addition of glyoxal (B1671930) solvents like TMG to the electrolyte formulation has been shown to significantly reduce the PS-Shuttle, leading to high coulombic efficiencies without requiring additives like LiNO₃, which can cause cell inflation and safety concerns. mdpi.comfraunhofer.de Research demonstrates that regulating the solvation structure of polysulfides is a key approach to suppressing these detrimental side reactions. nih.gov

Electrolyte Composition Tuning for Performance Enhancementmdpi.com

While pure TMG can curb the shuttle effect, its use as a sole solvent can lead to limited performance due to factors like high viscosity and low ionic conductivity, which increase the cell's overpotential and hinder reaction kinetics. mdpi.comresearchgate.net Consequently, research has focused on tuning the electrolyte composition by blending TMG with co-solvents and adjusting the lithium salt concentration to achieve an optimal balance between polysulfide suppression and electrochemical performance. mdpi.com

A common approach involves creating a binary solvent system with TMG and 1,3-dioxolane (B20135) (DOL). mdpi.com DOL is known to form a more stable solid electrolyte interphase (SEI) on the lithium anode and can improve the conversion kinetics. mdpi.comfrontiersin.org Studies have systematically varied the TMG:DOL solvent ratio. For instance, in electrolytes containing 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), increasing the proportion of DOL in TMG:DOL blends was found to successfully increase the conversion kinetics and reduce the overpotential. mdpi.com

Further performance gains have been achieved by optimizing the concentration of the LiTFSI salt. Increasing the salt concentration in a TMG:DOL (1:1) blend from 1 M to 2 M significantly improved the cycle life and coulombic efficiency, with the latter rising from approximately 70% to 90%. mdpi.com However, very high salt concentrations (e.g., 3 M) can negatively impact viscosity and ionic conductivity. mdpi.com An optimal composition was identified as a 1:3 ratio of TMG:DOL with 2 M LiTFSI. This formulation demonstrated superior performance, achieving a high sulfur utilization and maintaining a capacity of 730 mAh/g after 100 cycles with high coulombic efficiency. mdpi.com

| Electrolyte Composition (Solvent Ratio + Salt Conc.) | Key Performance Characteristic |

|---|---|

| TMG:DOL (1:1) + 1 M LiTFSI | Coulombic Efficiency: ~70% |

| TMG:DOL (1:1) + 2 M LiTFSI | Coulombic Efficiency: ~90%, improved cycle life over 1 M. |

| TMG:DOL (1:3) + 2 M LiTFSI | Capacity Retention: 730 mAh/g after 100 cycles. Considered a superior performing composition. |

| Pure DOL + 2 M LiTFSI | Serves as a reference system, showing significantly improved performance when TMG is added. |

Comparative Studies with Conventional Electrolyte Systemsmdpi.comresearchgate.net

The standard electrolyte used in much of the Li-S battery literature is a mixture of 1,2-dimethoxyethane (B42094) (DME) and 1,3-dioxolane (DOL) (typically in a 1:1 volume ratio) with 1 M LiTFSI and a lithium nitrate (B79036) (LiNO₃) additive. mdpi.comnih.gov This conventional system is characterized by its high solubility of polysulfides, which, while aiding initial reaction kinetics, is the root cause of the severe shuttle effect. mdpi.comnih.gov

Comparative studies highlight the distinct advantages of TMG-based electrolytes. The key difference lies in the mechanism of polysulfide management. The conventional DME:DOL system allows for high polysulfide dissolution, relying on the LiNO₃ additive to help passivate the lithium anode surface against shuttle currents. frontiersin.org In contrast, TMG-based electrolytes fundamentally limit the dissolution of polysulfides, offering a more intrinsic solution to the shuttle problem. mdpi.com

Electrolytes composed of TMG:DOL (1:3) with 2 M LiTFSI have shown significantly improved performance over reference systems using only DOL. mdpi.com While the conventional DME:DOL electrolyte remains the most cited system, its performance is heavily influenced by the high polysulfide solubility, which becomes especially problematic at the low electrolyte-to-sulfur ratios required for high-energy-density cells. mdpi.com TMG-based systems, categorized as sparingly polysulfide solvating electrolytes (SPSE), enable stable cycling with very low electrolyte amounts, which is crucial for achieving high specific energy. mdpi.com

In terms of physical properties, TMG-based electrolytes, when blended with co-solvents, can achieve competitive ionic conductivities. For example, a TMG:DOL (1:3) electrolyte with 2 M LiTFSI exhibited an ionic conductivity of 5.0 mS/cm at 20 °C, which is suitable for cell operation. mdpi.com Although this is lower than some highly solvating electrolytes, the trade-off results in substantially better cycling stability and coulombic efficiency. mdpi.com

| Property | TMG-based Electrolyte (e.g., TMG:DOL 1:3, 2M LiTFSI) | Conventional Electrolyte (e.g., DME:DOL 1:1, 1M LiTFSI) |

|---|---|---|

| Polysulfide Solubility | Low (Sparing Solvating) | High |

| Shuttle Effect Mitigation | Intrinsic, by limiting PS dissolution. | Relies heavily on additives like LiNO₃. |

| Ionic Conductivity (20°C) | ~5.0 mS/cm | Generally higher, but varies with specific composition. |

| Cycling Stability | High, with stable capacity over 100+ cycles. | Prone to rapid capacity fade without significant cathode/anode engineering. |

| Performance at Low E:S Ratio | Enables stable cycling, crucial for high specific energy. | Performance degrades significantly due to changes in electrolyte properties. |

Applications in Materials Science and Polymer Chemistry

Performance Enhancement in Melamine-Urea-Formaldehyde Wood Adhesives

1,1,2,2-Tetramethoxyethane serves as a low-volatility acetal (B89532) additive to enhance the performance of melamine-urea-formaldehyde (MUF) wood adhesives whiterose.ac.uk. The primary mechanism behind this enhancement is its role as a stable source of glyoxal (B1671930). Under the acidic conditions and heat of the adhesive curing process, this compound hydrolyzes to release glyoxal.

Glyoxal is a dialdehyde (B1249045) that can act as an effective crosslinking agent in formaldehyde-based resin systems. It reacts with the macromolecules of the MUF resin, creating additional methylene and other cross-linked bridges, which forms a more robust three-dimensional network structure cnrs.frrsc.orgyoutube.comresearchgate.net. This increased crosslinking density leads to several performance improvements in the final wood adhesive.

Key Research Findings on Glyoxal Modification of UF and MUF Resins:

Accelerated Curing: The introduction of glyoxal has been shown to significantly reduce the gel time of urea-formaldehyde (UF) adhesive compositions. This is attributed to the reaction between glyoxal and the ammonium salt catalyst, which releases protons and speeds up the crosslinking of the polymer chains youtube.comresearchgate.nethallstarindustrial.com.

Improved Bonding Strength: By modifying MUF resins with glyoxal, a notable increase in bonding strength can be achieved cnrs.fr. The enhanced cross-linking provides a stronger adhesive bond.

Enhanced Water Resistance: The formation of a more densely cross-linked network improves the water resistance of the cured adhesive, a critical factor for the durability of wood-based panels nih.gov.

Formaldehyde Scavenging: While glyoxal itself participates in the crosslinking, its use in conjunction with MUF resins can help create adhesive systems with extremely low free formaldehyde content, contributing to better environmental and safety profiles for the final products cnrs.fr.

The table below summarizes the effects of adding a glyoxal precursor like this compound to MUF adhesive systems.

| Performance Metric | Effect of this compound (as Glyoxal source) | Mechanism |

| Curing Time | Decrease | Accelerated crosslinking of macromolecules youtube.comresearchgate.nethallstarindustrial.com |

| Bonding Strength | Increase | Formation of a denser three-dimensional cross-linked structure cnrs.fr |

| Water Resistance | Increase | More robust and stable polymer network nih.gov |

| Free Formaldehyde | Decrease | Participation of glyoxal in the reaction reduces reliance on formaldehyde cnrs.fr |

Role as Solvent and Reactant in Polymer Production

The dual functionality of this compound as both a solvent and a reactant makes it a valuable component in polymer synthesis.

As a solvent , it exhibits good solubility for many organic compounds and is compatible with various monomers and catalysts used in polymerization processes semanticscholar.org. Its structure, featuring four methoxy (B1213986) groups, enhances its stability and solubility in organic media, making it useful in applications for fine chemical and pharmaceutical synthesis nih.gov.

As a reactant , its primary role is that of a protected form of glyoxal nih.gov. In organic synthesis, protecting functional groups is a crucial strategy to prevent unwanted side reactions. This compound allows for the controlled release of the highly reactive glyoxal under specific conditions (typically acidic), enabling precise reactions. This is particularly useful in condensation and cyclization reactions to build specific polymer architectures nih.gov. The acetal structure is stable under neutral or basic conditions, but readily cleaves in acidic environments to regenerate the aldehyde functionality for participation in the polymerization or crosslinking process.

Modification of Polymer Properties (e.g., Flexibility, Thermal Stability)

The incorporation of this compound into polymer formulations can significantly modify the final properties of the material, notably its flexibility and thermal stability. The specific effect depends on whether the molecule is integrated into the polymer structure or remains as a separate entity.

Flexibility: The flexibility of a polymer is largely determined by its glass transition temperature (Tg). The addition of small molecules, known as plasticizers, can increase the free volume between polymer chains. This increased spacing allows the polymer chains to move more easily, which lowers the Tg and makes the material more flexible hallstarindustrial.comnih.gov. Unreacted this compound molecules dispersed within a polymer matrix can act as a plasticizer, thereby enhancing the polymer's flexibility hallstarindustrial.com. The presence of ether groups, such as those in this compound, can contribute to this plasticizing effect researchgate.net.

The table below outlines the dual potential effects of this compound on polymer properties.

| Property | Potential Effect | Underlying Mechanism |

| Flexibility | Increase | Acts as a plasticizer, increasing free volume between polymer chains and lowering the glass transition temperature (Tg) hallstarindustrial.comnih.gov. |

| Thermal Stability | Increase | Acts as a crosslinking agent (via glyoxal), creating a more rigid polymer network that resists thermal degradation rsc.org. Incorporation of stable acetal structures enhances thermal properties whiterose.ac.ukrsc.org. |

Environmental Fate and Degradation Research

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation of 1,1,2,2-tetramethoxyethane primarily involves hydrolysis, a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. As an acetal (B89532), its stability is significantly influenced by the pH of the surrounding medium.

The rate of hydrolysis for acetals is dependent on the pH of the solution, with the reaction being acid-catalyzed. nih.gov The mechanism involves the protonation of one of the ether oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized carbocation. This intermediate then reacts with water to form a hemiacetal, which subsequently hydrolyzes to an aldehyde and another alcohol molecule. For this compound, the expected hydrolysis products are glyoxal (B1671930) and methanol (B129727).

The hydrolysis rates of acetals can vary by several orders of magnitude depending on their chemical structure and the pH of the environment. nih.gov Generally, a decrease in pH leads to a significant increase in the rate of hydrolysis. The table below provides hypothetical hydrolysis half-life data for a generic simple acetal, illustrating the expected trend with varying pH.

Table 1: Hypothetical Hydrolysis Half-life of a Simple Acetal at 25°C

| pH | Half-life (t½) |

|---|---|

| 3 | Minutes to Hours |

| 5 | Hours to Days |

| 7 | Months to Years |

| 9 | Very Long (Essentially Stable) |

This table is illustrative and based on the general behavior of acetals; specific rates for this compound may vary.

Temperature is another critical factor influencing hydrolysis rates. An increase in temperature generally accelerates the rate of chemical reactions, including the hydrolysis of acetals.

The stability of this compound in aqueous and soil matrices is directly linked to its susceptibility to hydrolysis. In neutral or alkaline aqueous environments, the compound is expected to be relatively stable and persistent. libretexts.org However, in acidic waters or soils, it will undergo hydrolysis. The rate of this degradation would be dependent on the specific pH of the matrix.

In soil environments, the stability of this compound would also be influenced by its partitioning behavior. Its miscibility in water suggests that it would be mobile in the aqueous phase of soils and could potentially leach into groundwater. The presence of acidic soil components could catalyze its hydrolysis. Conversely, in neutral or alkaline soils, it may persist for longer periods, with its fate being more influenced by transport and potential biotic degradation. The stability of other organic compounds in various water and soil matrices has been shown to be influenced by factors such as the initial concentration and the specific type of environmental matrix (e.g., groundwater vs. soil water). nih.gov

Biotic Degradation Mechanisms

The biodegradation of this compound is anticipated to be a significant pathway for its removal from the environment, particularly in systems where abiotic hydrolysis is slow.

Specific microbial transformation studies on this compound are scarce in scientific literature. However, based on its chemical structure, it is plausible that microorganisms capable of degrading ethers and alcohols could play a role in its transformation. The initial step in its biodegradation would likely be the enzymatic hydrolysis of the acetal linkages, mirroring the abiotic pathway, to yield glyoxal and methanol.

Many bacteria possess alcohol dehydrogenase activity and can produce acetaldehyde from ethanol. nih.gov Similarly, it is expected that microorganisms can metabolize methanol. The biodegradation of acetaldehyde, a related aldehyde, has been studied, and various bacteria, including species of Pseudomonas and Arcobacter, have been identified as key degraders. essex.ac.uk These organisms typically oxidize acetaldehyde to acetate, which can then enter the tricarboxylic acid (TCA) cycle for energy production. essex.ac.uk Given that methanol and glyoxal are common metabolic intermediates, a diverse range of microorganisms present in soil and water would likely be capable of their further degradation.

The primary degradation metabolites of this compound from both abiotic hydrolysis and initial biotic transformation are expected to be glyoxal and methanol .

Following the initial breakdown, these metabolites would likely be further metabolized by microorganisms. The microbial metabolism of methanol can proceed through oxidation to formaldehyde and then formate, which can be assimilated into biomass or further oxidized to carbon dioxide. The degradation of glyoxal is expected to proceed through oxidation to glyoxylic acid and then to oxalic acid, which can also be further metabolized by microorganisms.

The complete mineralization of this compound would ultimately lead to the formation of carbon dioxide and water. The table below outlines the probable degradation pathway and the key metabolites involved.

Table 2: Probable Degradation Metabolites of this compound

| Parent Compound | Initial Degradation Products | Intermediate Metabolites | Final Mineralization Products |

|---|---|---|---|

| This compound | Glyoxal, Methanol | Formaldehyde, Formate, Glyoxylic acid, Oxalic acid | Carbon dioxide, Water |

This table represents a hypothesized degradation pathway based on the chemical structure of the parent compound and known metabolic pathways of its expected initial degradation products.

Environmental Monitoring and Analytical Method Development

Effective environmental monitoring is essential for understanding the distribution and fate of chemical compounds in the environment. dataparc.comnetsolwater.com The development of sensitive and specific analytical methods is a prerequisite for such monitoring.

For a volatile organic compound like this compound, several analytical techniques could be adapted for its detection and quantification in environmental samples such as air, water, and soil. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for the analysis of such compounds. rsc.org

For aqueous samples, sample preparation techniques such as headspace analysis or purge and trap could be employed to extract and concentrate the analyte prior to GC analysis. rsc.org In the case of air sampling, collection on sorbent tubes followed by thermal desorption and GC-MS analysis is a standard approach. osha.gov

The analysis of the expected degradation products, such as methanol and glyoxal (which is often analyzed as its derivative, for example, with 2,4-dinitrophenylhydrazine (DNPH)), would require different analytical approaches. Methanol can be analyzed by GC-FID. Aldehydes and ketones in air and water are often determined by derivatization with DNPH followed by analysis of the resulting hydrazones using high-performance liquid chromatography (HPLC) with UV detection. epa.govtandfonline.comnih.gov

The development of a comprehensive analytical method for monitoring this compound and its degradation products would likely involve a combination of these techniques to provide a complete picture of its environmental fate.

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are fundamental in determining the molecular and electronic structure of 1,1,2,2-tetramethoxyethane. These calculations solve approximations of the Schrödinger equation to predict the molecule's geometry, electron distribution, and orbital energies. wikipedia.org

Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed in detail. This involves mapping the electron density to understand charge distribution and calculating the energies of molecular orbitals. wikipedia.orgescholarship.org Key parameters derived from these calculations include:

Highest Occupied Molecular Orbital (HOMO): Represents the energy of the outermost electrons and indicates the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO): Represents the energy of the lowest energy state for an added electron, indicating the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface. For this compound, the ESP map would show regions of negative potential around the oxygen atoms, highlighting their role as Lewis basic centers capable of coordinating with cations.

| Parameter | Description | Typical Computational Method | Predicted Significance |

|---|---|---|---|

| Optimized Geometry | Lowest energy conformation, including bond lengths and angles. | DFT (e.g., B3LYP/6-31G*) | Defines the molecule's 3D shape and steric accessibility. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | DFT | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | DFT | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | DFT | Correlates with chemical reactivity and stability. |

| Electrostatic Potential | Visualization of charge distribution on the molecular surface. | DFT | Identifies electron-rich (oxygen atoms) and electron-poor sites. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. rsc.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This provides a detailed, step-by-step understanding of how reactions proceed. rsc.orgresearchgate.net

Potential reaction mechanisms that can be studied for this compound include:

Hydrolysis: The breakdown of the acetal (B89532) groups in the presence of water and an acid catalyst. Calculations can map the protonation steps, the formation of carbocation intermediates, and the final release of methanol (B129727) and glyoxal (B1671930).

Thermal Decomposition: At elevated temperatures, the molecule may undergo fragmentation. Computational models can predict the weakest bonds and the most likely decomposition products.

Oxidation: Reactions with oxidizing agents can be modeled to understand the selectivity and energetics of forming different oxidation products.

In these studies, solvent effects are critical and can be modeled using either implicit continuum models or by including explicit solvent molecules in the calculation to account for specific solute-solvent interactions. nih.gov This is particularly important for reactions in solution, where solvent molecules can stabilize charged intermediates or participate directly in the reaction mechanism. nih.gov

Molecular Dynamics Simulations for Electrolyte Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. wikipedia.org For this compound, MD simulations are particularly valuable for investigating its properties as a solvent in electrolyte solutions, which is a key application for related polyether compounds. nasa.gov These simulations model the interactions between the solvent molecules and dissolved ions (e.g., Li⁺) over time, providing insights into the structure and dynamics of the electrolyte at a molecular level. nasa.govmdpi.com

Key properties elucidated through MD simulations include:

Solvation Structure: MD simulations reveal how solvent molecules arrange themselves around ions. The coordination number—the number of oxygen atoms from the tetramethoxyethane molecules that surround a cation like Li⁺—can be calculated from the simulation trajectory. This helps to understand the stability of the solvated ion. mdpi.comacs.org

Transport Properties: Important macroscopic properties such as ion diffusivity and ionic conductivity can be predicted from the movements of ions and solvent molecules in the simulation. nasa.govacs.orgaip.org These predictions are crucial for assessing the performance of an electrolyte.

Ion Pairing: Simulations can quantify the extent to which cations and anions form contact ion pairs or remain separated by solvent molecules. The degree of ion pairing significantly affects the electrolyte's conductivity and performance. diva-portal.org

Studies on analogous molecules like dimethoxyethane (DME) have shown that the flexibility of the ether backbone and the arrangement of oxygen atoms are critical for effective ion solvation and transport. nasa.gov MD simulations of this compound would similarly probe how its unique structure influences these electrolyte properties.

| Property | Description | Significance in Electrolyte Performance |

|---|---|---|

| Coordination Number | The average number of solvent oxygen atoms surrounding a cation (e.g., Li⁺). mdpi.com | Determines the stability and structure of the cation's solvation shell. |

| Radial Distribution Function | Describes the probability of finding an atom at a certain distance from a central atom. | Provides detailed insight into the local solvation structure. |

| Ion Diffusion Coefficient | A measure of how quickly ions move through the solvent matrix. aip.org | Directly relates to the rate capability of a battery. |

| Ionic Conductivity | A measure of the electrolyte's ability to conduct an electric current. acs.org | A key performance metric for any electrolyte solution. |

| Ion Pairing Dynamics | Analysis of the formation and lifetime of cation-anion pairs. diva-portal.org | High ion pairing reduces the number of free charge carriers, lowering conductivity. |

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures of molecules, which is vital for interpreting experimental data and confirming molecular structures. nih.gov For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are particularly useful.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be performed with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. uncw.edu The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Such calculations can help assign peaks in an experimental spectrum and can be especially useful for distinguishing between different conformers or isomers. uncw.eduschrodinger.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. nih.gov This is done by computing the second derivatives of the energy with respect to the atomic positions. The resulting predicted spectrum, showing absorption bands at specific wavenumbers, corresponds to the molecule's fundamental vibrational modes (e.g., C-H stretching, C-O stretching, and various bending modes). Comparing the predicted spectrum with an experimental one can confirm the presence of specific functional groups and verify the compound's identity. nih.gov

Future Research Directions and Emerging Applications

The chemical compound 1,1,2,2-tetramethoxyethane is transitioning from a specialized laboratory reagent to a molecule of significant interest in advanced materials and sustainable chemistry. Its unique structure, combining stability with reactivity, positions it at the forefront of several emerging technological fields. Future research is poised to unlock its full potential, focusing on greener synthesis, enhanced catalytic efficiency, and novel applications, particularly in energy storage.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,1,2,2-Tetramethoxyethane, and how are they experimentally determined?

- Answer : The compound (CAS 2517-44-4, C₆H₁₄O₄) has a molecular weight of 150.17 g/mol, density of 1.018 g/cm³, and a boiling point of 78–79°C at 50 Torr . These properties are typically determined via gas chromatography-mass spectrometry (GC-MS) for purity analysis, differential scanning calorimetry (DSC) for phase transitions, and densitometry. Researchers should validate measurements against standards, such as those from NIST databases, to ensure accuracy .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : While specific safety data for this compound is limited, protocols for structurally similar ethers (e.g., 1,2-dimethoxyethane) recommend using fume hoods, nitrile gloves, and flame-resistant lab coats. Long-term storage should be avoided due to potential degradation, and disposal must comply with federal/state regulations for organic solvents . Stability under varying temperatures and humidity should be monitored to prevent hazardous byproducts .

Advanced Research Questions

Q. What methodologies are recommended for studying the thermal stability and decomposition pathways of this compound?

- Answer : Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) can identify decomposition products and kinetic parameters. For example, derivatives like 1,2-diphenyl-1,1,2,2-tetramethoxyethane exhibit phase transition enthalpies (e.g., 77.6 ± 0.6 kJ/mol), measured via DSC . Conflicting data across studies may arise from impurities or experimental conditions; thus, controlled inert atmospheres (e.g., nitrogen) and replicate trials are essential.

Q. How can discrepancies in thermodynamic data for this compound derivatives be resolved?

- Answer : Discrepancies in phase transition enthalpies or boiling points often stem from calibration errors or sample purity. Researchers should cross-validate results using multiple techniques (e.g., DSC, vapor pressure measurements) and reference databases like NIST Chemistry WebBook . Collaborative inter-laboratory studies improve reproducibility, particularly for derivatives such as 1,2-diphenyl-1,1,2,2-tetramethoxyethane .

Q. What role does this compound play in synthesizing downstream products like 3,3-dimethoxypropionate methyl ester?

- Answer : The compound acts as a methylating or methoxylation agent in esterification reactions, often catalyzed by sulfuric acid (its upstream raw material) . Reaction optimization requires monitoring stoichiometry, temperature, and solvent polarity. GC-MS and nuclear magnetic resonance (NMR) are critical for verifying product identity and yield.

Methodological Considerations for Data Contradictions

- Analytical Validation : Conflicting reports on physicochemical properties necessitate using certified reference materials (CRMs) and adhering to ISO/IEC 17025 standards for instrument calibration .

- Degradation Studies : Accelerated aging experiments under controlled conditions (e.g., UV exposure, humidity) can clarify stability profiles and decomposition mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.